6-Ethyl-1,1,4,4-tetramethyltetralin, also known as 7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, is a polycyclic musk compound with the molecular formula and a molecular weight of approximately 258.40 g/mol. This compound is characterized by its complex structure, which includes multiple methyl groups and an ethyl substituent on a tetralin backbone. It is primarily utilized in the fragrance industry due to its musky scent profile and is often found in personal care products and household fragrances .
The chemical behavior of 6-ethyl-1,1,4,4-tetramethyltetralin involves various reactions typical of polycyclic compounds. It can undergo reactions such as:
These reactions are significant for modifying the compound's properties for specific applications in perfumery and flavoring .
Several synthetic pathways can be employed to produce 6-ethyl-1,1,4,4-tetramethyltetralin:
Each method offers different advantages regarding yield and purity of the final product .
The primary applications of 6-ethyl-1,1,4,4-tetramethyltetralin include:
Due to its stability and low volatility compared to other fragrance compounds, it is favored in various formulations .
Several compounds share structural similarities with 6-ethyl-1,1,4,4-tetramethyltetralin. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Tonalide | Commonly used polycyclic musk | More widely studied for environmental impact | |
Versalide | Similar structure with slight variations | Different scent profile | |
7-Acetyl-6-methyl-1,1,4-trimethyltetralin | Methyl instead of ethyl group | Variations in olfactory properties | |
6-Acetyl-1-methyl-1,2-dihydronaphthalene | Simpler structure | Less complex; lower molecular weight |
The uniqueness of 6-ethyl-1,1,4,4-tetramethyltetralin lies in its specific arrangement of substituents that contribute to its distinctive olfactory characteristics while maintaining stability across various applications .
The IUPAC name 6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene reflects the compound’s bicyclic framework and substituent positions. Key structural elements include:
The compound’s InChI identifier (SLIOAQVQWDNBNB-UHFFFAOYSA-N) and SMILES notation (CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C) provide standardized representations of its connectivity and stereochemistry.
6-Ethyl-1,1,4,4-tetramethyltetralin is classified as a polycyclic aromatic hydrocarbon (PAH) with a bicyclic framework. Its partial hydrogenation distinguishes it from fully aromatic naphthalene, placing it within the tetralin derivative family. The compound’s substituents further classify it as a highly branched alkyl-substituted tetralin, a subset characterized by steric bulk and reduced aromaticity.
The synthesis of tetralin derivatives dates to the 20th century, with methods focusing on catalytic hydrogenation of naphthalene and Friedel-Crafts alkylation. For 6-ethyl-1,1,4,4-tetramethyltetralin, early routes likely involved:
Recent advancements in organocatalysis and skeletal editing have enabled more controlled syntheses. Key methods include:
Method | Key Steps | Advantages | Limitations |
---|---|---|---|
Catalytic hydrogenation | Hydrogenation of naphthalene to tetralin | High yield, scalability | Risk of over-hydrogenation |
Friedel-Crafts alkylation | AlCl₃-mediated alkylation of tetralin | Positional control | Limited to activating substituents |
Nitrogen deletion | Isoindoline → tetralin via anomeric amide | Stereoselective cyclization | Requires specialized reagents |
Achieving regioselectivity remains a challenge due to the compound’s steric hindrance. For example, Darzens tetralin synthesis (intramolecular electrophilic substitution) often produces complex mixtures, necessitating purification.
Tetralin (C₁₀H₁₂) serves as the parent compound, and its derivatives are classified by substituent type and position. 6-Ethyl-1,1,4,4-tetramethyltetralin diverges significantly through:
Compound | Substituents | Applications | CAS Number |
---|---|---|---|
Tetralin | None | Solvent, hydrogen donor | 119-64-2 |
Versalide (AETT) | Acetyl at C7, ethyl at C6 | Fragrance (musk odor) | 88-29-9 |
6-Ethyl-1,1,4,4-tetramethyltetralin | Ethyl at C6, methyl at C1/C4 | Intermediate in synthesis | 80-81-9 |
Decalin | Fully saturated naphthalene | Lubricant, solvent | 91-17-8 |
The absence of reactive functional groups (e.g., hydroxyl, carbonyl) distinguishes 6-ethyl-1,1,4,4-tetramethyltetralin from derivatives like Versalide (7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin), which exhibits ketone reactivity. This makes the compound more stable but less versatile in further functionalization.